molecular formula C38H26 B14610462 9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene CAS No. 60949-13-5

9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene

Cat. No.: B14610462
CAS No.: 60949-13-5
M. Wt: 482.6 g/mol
InChI Key: CSFGXUPLPIOPKP-UHFFFAOYSA-N
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Description

9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene is a complex organic compound known for its luminescent properties. It is widely used in organic light-emitting diodes (OLEDs) due to its ability to emit both fluorescent and phosphorescent light. This compound is also known for its stability and broad absorption spectrum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a boronic acid and a halide, which in this case are derivatives of naphthalene and anthracene . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and advanced purification techniques like sublimation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its luminescent properties. When excited by an external energy source, it emits light through fluorescence and phosphorescence. The molecular targets include various organic molecules in OLEDs, where it acts as a host material to facilitate electron and hole transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene offers a unique combination of stability, broad absorption spectrum, and dual luminescent properties. These characteristics make it particularly suitable for use in high-efficiency OLEDs and other advanced electronic applications .

Properties

CAS No.

60949-13-5

Molecular Formula

C38H26

Molecular Weight

482.6 g/mol

IUPAC Name

9,10-bis(2-naphthalen-1-ylethenyl)anthracene

InChI

InChI=1S/C38H26/c1-3-17-31-27(11-1)13-9-15-29(31)23-25-37-33-19-5-7-21-35(33)38(36-22-8-6-20-34(36)37)26-24-30-16-10-14-28-12-2-4-18-32(28)30/h1-26H

InChI Key

CSFGXUPLPIOPKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC3=C4C=CC=CC4=C(C5=CC=CC=C53)C=CC6=CC=CC7=CC=CC=C76

Origin of Product

United States

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